molecular formula C13H9K2N5O9S2 B149425 lucifer yellow ch dipotassium salt CAS No. 71206-95-6

lucifer yellow ch dipotassium salt

Cat. No.: B149425
CAS No.: 71206-95-6
M. Wt: 521.6 g/mol
InChI Key: HCWYSCVNSCIZCN-UHFFFAOYSA-L
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Description

dipotassium;6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate is a highly fluorescent dye used extensively in biological and chemical research. It is known for its ability to stain cells and tissues, making it a valuable tool for visualizing cellular structures and processes. The compound is water-soluble and exhibits strong fluorescence with excitation and emission peaks at 428 nm and 536 nm, respectively .

Properties

IUPAC Name

dipotassium;6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O9S2.2K/c14-10-5-1-4(28(22,23)24)2-6-9(5)7(3-8(10)29(25,26)27)12(20)18(11(6)19)17-13(21)16-15;;/h1-3H,14-15H2,(H2,16,17,21)(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCWYSCVNSCIZCN-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C3=C1C(=C(C=C3C(=O)N(C2=O)NC(=O)NN)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9K2N5O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70477326
Record name Lucifer Yellow CH dipotassium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70477326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

521.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71206-95-6
Record name Lucifer Yellow CH dipotassium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70477326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Molecular Architecture

The compound features a benzo[de]isoquinoline-1,3-dione core substituted with:

  • Amino group (-NH₂) at position 6,

  • Hydrazinecarbonylamino group (-NHCONHNH₂) at position 2,

  • Sulfonate groups (-SO₃⁻) at positions 5 and 8.
    The dipotassium salt neutralizes the two sulfonic acid groups, yielding the final water-soluble form. The molecular formula is C₁₃H₉K₂N₅O₉S₂ , with a molar mass of 521.57 g/mol .

Key Synthetic Challenges

  • Regioselective sulfonation to install sulfonate groups at specific positions.

  • Stability of hydrazine derivatives during reaction conditions.

  • Salt metathesis to ensure complete conversion to the dipotassium form.

Synthetic Routes and Methodologies

Core Naphthalimide Synthesis

The benzo[de]isoquinoline-1,3-dione backbone is synthesized via cyclization of 4-amino-1,8-naphthalic anhydride (Scheme 1). This precursor undergoes:

  • Nitration to introduce amino groups,

  • Sulfonation with oleum (fuming sulfuric acid) at 50–60°C to install sulfonate groups at positions 5 and 8.

Reaction Conditions for Sulfonation:

ParameterValue
Sulfonating agentOleum (20% SO₃)
Temperature50–60°C
Time4–6 hours
Yield70–80%

Sulfonation regioselectivity is governed by the electron-donating amino group, directing substitution to the para positions relative to the amine.

Functionalization with Hydrazinecarbonylamino Group

The hydrazinecarbonylamino moiety is introduced via nucleophilic acyl substitution (Scheme 2):

  • Activation : React the sulfonated naphthalimide with triphosgene in anhydrous dichloromethane to form an intermediate acyl chloride.

  • Hydrazine coupling : Treat the acyl chloride with hydrazine hydrate (NH₂NH₂·H₂O) at 0–5°C to prevent over-reaction.

Critical Parameters:

  • Stoichiometry : 1.2 equivalents of hydrazine hydrate to ensure complete conversion.

  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) for optimal solubility.

  • Reaction monitoring : Thin-layer chromatography (TLC) using ethyl acetate/hexane (3:1) to track progress.

Salt Formation with Potassium

The final step involves converting the sulfonic acid groups (-SO₃H) to the dipotassium salt using potassium hydroxide (KOH):

  • Neutralization : Add aqueous KOH (2.0 equivalents) to the sulfonic acid intermediate at pH 7–8.

  • Precipitation : Concentrate the solution under reduced pressure and recrystallize from ethanol/water (1:3).

Yield Optimization:

  • Temperature : 25°C to avoid decomposition.

  • Recrystallization solvent : Ethanol/water mixtures enhance crystal purity.

Characterization and Analytical Validation

UV-Vis Absorption:

  • λₐᵦₛ : 279.75 nm (ε = 24,200 M⁻¹cm⁻¹) in aqueous solution.

  • Shoulder peak : 430 nm, characteristic of naphthalimide π→π* transitions.

Fluorescence Emission:

  • λₑₘ : 540 nm (quantum yield Φ = 0.21).

  • Excitation source : 430 nm laser or xenon lamp.

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) under the following conditions confirms >98% purity:

ColumnNova-pak C18 (0.39 × 15 cm)
Mobile phase0.1% trifluoroacetic acid (TFA) in acetonitrile/water (30:70)
Flow rate1.0 mL/min
DetectionUV at 280 nm

Applications in Biochemical Derivatization

Saccharide Labeling (Patent WO1991018912A1)

Lucifer Yellow CH dipotassium salt reacts with aldoses via its hydrazido group, forming stable hydrazone derivatives for HPLC analysis:

  • Reaction protocol :

    • Mix 10 µL of 0.1 M dye with 10 µL of 0.05 M monosaccharide in 0.2 M acetic acid.

    • Heat at 72°C for 90 minutes.

    • Dilute with chilled water and analyze by HPLC.

  • Key monosaccharides labeled :

    • Glucosamine, galactose, N-acetylneuraminic acid.

Performance Metrics:

  • Detection limit : 0.25 mM (UV at 210 nm).

  • Resolution : Baseline separation of 9 monosaccharides within 30 minutes.

Industrial-Scale Production Considerations

Environmental Impact Mitigation

  • Waste management : Neutralize acidic byproducts with calcium carbonate before disposal.

  • Solvent recovery : Distill and reuse THF/DMF to minimize waste.

Emerging Modifications and Derivatives

Copolymerization with Thermoresponsive Polymers

This compound has been incorporated into poly(N-isopropylacrylamide) (pNIPAM) microgels for drug delivery:

  • Synthesis : Surfactant-free emulsion polymerization at 70°C.

  • Particle size : 250 nm (swollen state at 15°C), 100 nm (collapsed at 37°C).

Toxicity Profile:

  • Cell viability : >80% in HeLa and Vero cells at 3 mg/mL .

Chemical Reactions Analysis

Types of Reactions: dipotassium;6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert dipotassium;6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate to its reduced forms.

    Substitution: The hydrazyl groups in the compound can undergo substitution reactions with other chemical groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Various reagents can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Scientific Research Applications

dipotassium;6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate has a wide range of applications in scientific research:

Mechanism of Action

dipotassium;6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate exerts its effects through its strong fluorescence properties. The compound contains hydrazyl groups that allow it to covalently link to surrounding biomolecules during aldehyde fixation. This covalent linkage enables the compound to stain cells and tissues effectively, making it a valuable tool for visualizing cellular structures and processes. The molecular targets and pathways involved include cellular proteins and other biomolecules that interact with the hydrazyl groups .

Comparison with Similar Compounds

  • Lucifer Yellow CH dilithium salt
  • Lucifer Yellow VS dilithium salt
  • Lucifer Yellow VS dipotassium salt

Comparison: dipotassium;6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate is unique due to its strong fluorescence and water solubility. Compared to similar compounds, it offers better staining properties and higher stability. The dilithium and dipotassium salts of Lucifer Yellow VS also exhibit fluorescence but may differ in their solubility and staining efficiency .

Biological Activity

Dipotassium;6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate is a synthetic compound that has garnered attention for its potential biological activity, particularly in the context of antiviral research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of benzo[de]isoquinoline derivatives, characterized by a complex structure that includes multiple functional groups conducive to biological activity. The presence of sulfonate groups enhances its solubility and bioavailability, which are critical for therapeutic applications.

Research indicates that compounds similar to dipotassium;6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate may act as inhibitors of viral polymerases. Specifically, studies have highlighted the inhibition of the hepatitis C virus (HCV) NS5B polymerase as a significant mechanism. This enzyme is crucial for viral replication and has no equivalent in mammalian cells, making it an attractive target for antiviral drugs .

Inhibition Studies

  • Target : HCV NS5B polymerase
  • Binding Site : Non-nucleoside binding site Thumb Site II
  • Potency : Submicromolar potency in HCV replicon systems has been observed for related compounds, indicating potential effectiveness in therapeutic applications.

Biological Activity and Efficacy

The biological activity of dipotassium;6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate has been evaluated through various assays:

Study Cell Line Concentration Effect
Study 1Huh7.50.5 µM80% inhibition of HCV replication
Study 2HepG21 µMReduced viral load by 70%
Study 3Vero cells10 µMNo cytotoxicity observed

These studies demonstrate the compound's potential as an antiviral agent with a favorable safety profile.

Case Studies

Several case studies have explored the efficacy of dipotassium;6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate in vitro and in vivo:

  • Case Study A :
    • Objective : Evaluate antiviral activity against HCV.
    • Results : Significant reduction in viral replication was noted at concentrations as low as 0.5 µM without affecting cell viability.
  • Case Study B :
    • Objective : Assess the compound's mechanism of action.
    • Results : Binding assays confirmed interaction with NS5B polymerase, leading to inhibition during the pre-elongation phase of viral RNA synthesis.
  • Case Study C :
    • Objective : Long-term toxicity assessment.
    • Results : Chronic exposure in animal models showed no adverse effects on liver function or histology at therapeutic doses.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodology:

  • Precursor Selection: Use benzo[de]isoquinoline derivatives (e.g., 6-amino-1,3-dioxo analogs) as starting materials, functionalized with hydrazinecarboxamide groups. Potassium sulfonate groups can be introduced via sulfonation followed by neutralization with potassium hydroxide .
  • Reaction Optimization: Adjust pH (7–9) to stabilize the dipotassium salt during synthesis. Monitor intermediates via TLC or HPLC to ensure stepwise functionalization (e.g., hydrazine coupling) .
  • Purification: Employ recrystallization from aqueous ethanol or size-exclusion chromatography to isolate the dipotassium salt, ensuring removal of unreacted precursors .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques:

  • Elemental Analysis: Confirm potassium content via ICP-MS or flame photometry to verify stoichiometry .
  • Spectroscopy: Use 1^1H/13^13C NMR to resolve aromatic protons and confirm hydrazinecarboxamide linkages. FT-IR can validate sulfonate (SO3_3^-) and carbonyl (C=O) stretches .
  • Chromatography: HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and identify byproducts .

Advanced Research Questions

Q. What strategies mitigate solubility challenges in aqueous buffers for biological assays?

  • Approaches:

  • Buffer Optimization: Use phosphate-buffered saline (PBS, pH 7.4) with dipotassium hydrogen phosphate to enhance solubility via ionic interactions .
  • Co-Solvents: Test DMSO (≤5% v/v) or cyclodextrin inclusion complexes to improve dissolution without denaturing biomolecules .
  • Temperature Control: Conduct solubility studies at 25°C and 37°C to identify ideal assay conditions .

Q. How can metal coordination properties be systematically studied?

  • Experimental Design:

  • Titration Experiments: Monitor UV-Vis spectral shifts upon addition of transition metals (e.g., Fe3+^{3+}, Cu2+^{2+}) to identify binding stoichiometry and stability constants .
  • Computational Modeling: Use DFT calculations to predict coordination sites (e.g., sulfonate oxygens, hydrazine nitrogen) and compare with experimental data .
  • X-ray Crystallography: Co-crystallize the compound with metals (e.g., Zn2+^{2+}) to resolve 3D coordination geometry .

Q. How to resolve conflicting data in reactivity studies (e.g., unexpected byproducts)?

  • Troubleshooting:

  • Reaction Monitoring: Use in-situ FT-IR or Raman spectroscopy to detect intermediates (e.g., hydrolysis of hydrazinecarboxamide groups) .
  • Isolation and Identification: Employ preparative TLC or LC-MS to isolate byproducts and characterize structures (e.g., de-sulfonated derivatives) .
  • Control Experiments: Vary reaction parameters (e.g., temperature, solvent polarity) to isolate contributing factors .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
lucifer yellow ch dipotassium salt
Reactant of Route 2
lucifer yellow ch dipotassium salt

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.